
6-(4-Bromophenyl)-2-ethylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-Bromophenyl)-2-ethylpyridazin-3-one” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromophenyl group at the 6-position and an ethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The bromophenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility and reactivity .
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to 6-(4-Bromophenyl)-2-ethylpyridazin-3-one. They investigated their antimicrobial activities, indicating potential applications in pharmaceuticals and healthcare (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
X-Ray Crystallography and Molecular Structures
- Stam, Zwinselman, Plas, and Bałoniak (1979) conducted a study establishing the structure of a compound closely related to this compound through X-ray crystallography. This methodology can be crucial for understanding molecular configurations in materials science and chemistry (Stam, Zwinselman, Plas, & Bałoniak, 1979).
Electrochemistry and Photophysics
- Schneider et al. (2009) researched cyclometalated platinum(II) acetylide complexes involving a compound related to this compound, exploring their electrochemical properties and photophysics. This study highlights potential applications in the fields of material sciences, particularly in light-emitting materials and devices (Schneider et al., 2009).
Luminescence in Covalent-Organic Polymers
- Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using a bromophenyl compound similar to this compound. These polymers showed high sensitivity and rapid response to nitroaromatic explosives, indicating their potential use in security and sensor technology (Xiang & Cao, 2012).
Coordination Chemistry and Metal Ions
- Constable, Zhang, Coronado, Housecroft, and Neuburger (2010) utilized a functionalized terpyridine ligand, including a bromophenyl group, for forming coordination polymers. Their research can contribute to the development of novel materials with specific magnetic or optical properties, which are significant in materials chemistry and nanotechnology (Constable, Zhang, Coronado, Housecroft, & Neuburger, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(4-bromophenyl)-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-15-12(16)8-7-11(14-15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDLLLQDWNPZCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

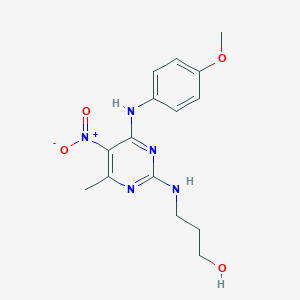
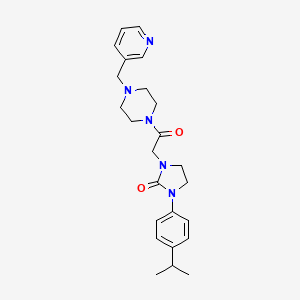
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)
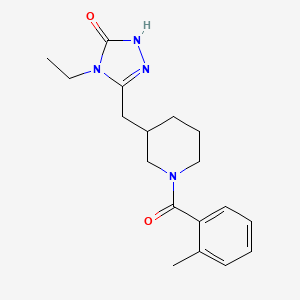
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)
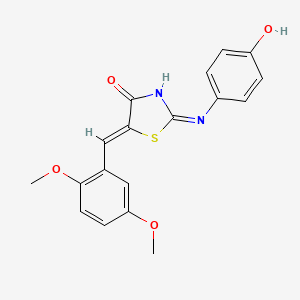
![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)
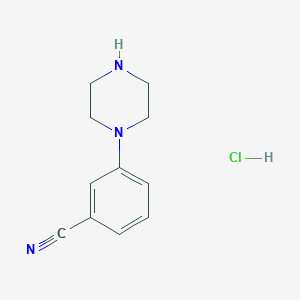
![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
